3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
Description
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,4-dihydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1-2,4H,3,5H2 |
InChI Key |
YMBRYFNMCRNYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N2C1=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Propargyl Esters via Gold-Catalyzed Reaction
One of the most effective methods for synthesizing 3,4-dihydro-1H-pyrrolo[1,2-c]oxazin-1-one derivatives involves the gold(III)-catalyzed cyclization of propargyl esters. The general procedure includes:
- Starting from propargyl esters derived from pyrrole carboxylates.
- Treatment with 3 mol% AuCl3 in chloroform at room temperature for approximately 2 hours.
- The reaction proceeds smoothly to form the cyclized oxazinone ring system.
- The product is isolated by solvent evaporation and crystallization.
For example, 3-methylene-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-one was obtained in 96% yield as colorless needles after crystallization from chloroform/hexane.
Acid-Mediated Isomerization and Functionalization
Following cyclization, further transformations such as isomerization and substitution can be achieved by treatment with strong acids like trifluoroacetic acid (TFA):
- The cyclized product is stirred with excess TFA at room temperature.
- This leads to isomerization to more stable derivatives such as 3-methyl-1H-pyrrolo[2,1-c]oxazin-1-one.
- Purification is done by silica gel chromatography.
Interaction of Methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-Bromo-1,1-diethoxyethane
Another preparatively convenient method involves:
- Reacting methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane.
- This leads to the formation of 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazin-1-one derivatives.
- Subsequent transformations include conversion to tert-butyl carbamates and amides.
- Acid treatment of carbamates yields amino-substituted oxazinones.
This approach allows access to a variety of substituted oxazinones with good yields and functional group diversity.
Hydrochloric Acid-Mediated Deprotection and Ring Closure
In the synthesis of related dihydropyrido[2,1-c]oxazine-1,8-diones, a similar ring closure is achieved by:
- Stirring 1-(2,2-dimethoxyethyl)-4-pyridone derivatives in aqueous hydrochloric acid.
- This deprotects the dimethyl acetal moiety and promotes ring closure to form the oxazinone ring.
- Reaction times vary from 3 to 24 hours depending on substrate and conditions.
- Products are isolated by filtration and recrystallization.
Though this method is for pyrido-oxazine analogues, it provides insight into acid-mediated ring formation applicable to pyrrolo-oxazinones.
- The gold-catalyzed cyclization (Method 1) is highly efficient, providing high yields and mild conditions, making it suitable for sensitive functional groups.
- Acid-mediated isomerization (Method 2) allows structural diversification post-cyclization, enabling access to methylated and other substituted derivatives.
- The reaction of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane (Method 3) is versatile, allowing the synthesis of a broad range of derivatives including carbamates and amides, which can be further transformed.
- Hydrochloric acid-mediated ring closure (Method 4) is a classical approach for related oxazinone systems, demonstrating the utility of acid-promoted deprotection and cyclization in heterocyclic synthesis.
These methods collectively provide a robust toolkit for the preparation of 3,4-dihydro-1H-pyrrolo[1,2-c]oxazin-1-one and its analogues, with options for functional group manipulation and structural diversity.
The preparation of 3,4-dihydro-1H-pyrrolo[1,2-c]oxazin-1-one involves several well-established synthetic strategies, notably gold-catalyzed cyclization of propargyl esters and acid-mediated ring closure reactions. These methods offer high yields, functional group tolerance, and opportunities for further derivatization. The choice of method depends on the desired substitution pattern and downstream applications. The detailed procedures and yields reported in the literature provide a reliable foundation for researchers aiming to synthesize this compound for pharmaceutical or chemical research purposes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while reduction could produce hydroxy or amino derivatives.
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycles: The parent compound features a fused pyrrolidine-oxazinone system, distinct from 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, which replaces the oxazinone with a pyrazinone ring . 3-Butyl-1H-benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one adds a benzimidazole ring, enhancing aromaticity and rigidity compared to the simpler bicyclic structure of the parent compound .
- Substituent Effects: Substitution at position 3 (e.g., methyl or phenyl) significantly alters electronic and steric properties.
Biological Activity
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound involves several key reactions. Typically, it can be derived from the cyclization of appropriate precursors such as 2-pyrrolyl derivatives with aldehydes or ketones under acidic conditions. Various methodologies have been reported, including the use of the oxa-Pictet–Spengler reaction for constructing oxazine rings effectively .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Analgesic and Sedative Effects
A related study on pyrrole derivatives demonstrated analgesic and sedative properties when tested in animal models. The compounds were evaluated using the "hot plate" and "writhing" tests. Some derivatives showed comparable efficacy to morphine in pain relief assessments . This suggests that this compound may possess similar pharmacological benefits.
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. Studies indicate that it can inhibit neuroinflammation and oxidative stress pathways in neuronal cell lines. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several case studies have been published that further elucidate the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Significant antibacterial activity against E. coli and S. aureus | In vitro assays |
| Study B | Analgesic effect comparable to morphine | Hot plate and writhing tests |
| Study C | Neuroprotective effects in cellular models | Assessment of oxidative stress markers |
Q & A
Q. What are the established synthetic routes for 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of methyl 1-(2-bromoethyl)pyrrole-2-carboxylate using silver oxide in anhydrous conditions . Yield optimization requires precise control of solvent polarity (e.g., THF or DMF), temperature (0°C to room temperature), and stoichiometry of reagents. Post-reaction purification typically employs silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Safety measures include:
- Use of fume hoods and PPE (gloves, lab coats, goggles).
- Avoidance of dust generation; employ closed systems for transfers.
- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation .
Q. How is the oxazinone ring system characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on 1H/13C NMR for proton and carbon assignments, HRMS for molecular weight validation, and X-ray crystallography to resolve stereochemistry and ring conformation. For example, bond angles and torsion in the oxazinone ring are critical for interpreting reactivity .
Advanced Research Questions
Q. What strategies are effective for synthesizing 6-acyl derivatives of this compound, and how do substituents affect bioactivity?
Friedel-Crafts acylation at the C6 position employs AlCl₃ as a catalyst with acyl chlorides in dichloromethane. Substituents like methyl or phenyl groups enhance anti-inflammatory activity by modulating electron density and steric effects. Activity is assessed via COX-2 inhibition assays and in vivo edema models .
Q. How can computational methods guide the design of pyrrolo-oxazinone derivatives with improved pharmacokinetic properties?
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking (e.g., with mGluR5 receptors) identifies binding motifs. Solubility and logP values are optimized using substituents like hydroxyl or carboxyl groups .
Q. What challenges arise in resolving enantiomers of this compound derivatives, and how are they addressed?
Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) improves enantiomeric excess (>90%) .
Q. How do spectral contradictions (e.g., NMR splitting patterns) inform mechanistic insights during derivative synthesis?
Unexpected doublet splitting in 1H NMR may indicate restricted rotation or diastereomeric intermediates. Variable-temperature NMR and NOESY experiments clarify dynamic processes, such as ring puckering or hindered amide rotation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
